molecular formula C20H16F6N2O B2800166 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008011-66-2

7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Katalognummer B2800166
CAS-Nummer: 1008011-66-2
Molekulargewicht: 414.351
InChI-Schlüssel: SNDVSLBFWSYKHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. The potassium channel openers are synthesized by condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .


Molecular Structure Analysis

The molecular formula of this compound is C20H16F6N2O . It is part of a broader family of fluorinated quinoxalines and quinazolinones.


Chemical Reactions Analysis

The Aldol reaction of 3-(trifluoromethyl)benzaldehyde with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system has been investigated .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 414.3442592 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on related compounds, such as 1,2,3-triazolo[1,5-a]quinoxalines and their derivatives, has shown significant interest due to their binding affinity towards benzodiazepine and adenosine receptors. For instance, modifications to the quinoxaline structure, including the introduction of fluorine and trifluoromethyl groups, have been explored to enhance biological activity, suggesting the potential of the specified compound in similar applications. These modifications have led to compounds with good affinity towards benzodiazepine receptors and moderate affinity with low selectivity towards A(1) adenosine receptors, underscoring the importance of structural changes in medicinal chemistry (Biagi et al., 1998).

Novel Synthesis Methods

Innovative synthesis methods for creating trifluoromethyl-containing compounds have been developed, showcasing the relevance of such structural components in enhancing the properties of synthesized molecules. For example, a copper-catalyzed cascade cyclization method for synthesizing trifluoromethyl-substituted compounds highlights the growing interest in incorporating trifluoromethyl groups into complex molecules, potentially improving their bioactivity or physical properties (Meng et al., 2017).

Applications in Drug Discovery

The investigation into compounds acting through the GABAA/benzodiazepine receptor, including imidazo[1,5-a]quinoxaline amides and carbamates, reflects the ongoing research efforts to find new therapeutic agents. These studies demonstrate the potential of quinoxaline derivatives in developing new medications, suggesting that the compound could be of interest in similar pharmacological contexts (Tenbrink et al., 1994).

Eigenschaften

IUPAC Name

7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N2O/c21-19(22,23)13-4-1-3-12(9-13)11-28-17-10-14(20(24,25)26)6-7-15(17)27-8-2-5-16(27)18(28)29/h1,3-4,6-7,9-10,16H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDVSLBFWSYKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.